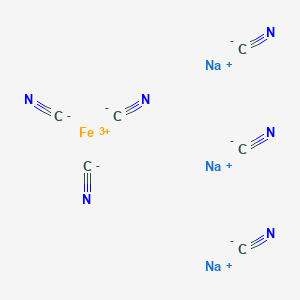
Trisodium hexacyanoferrate
Overview
Description
Trisodium hexacyanoferrate, also known as sodium ferricyanide, is an inorganic compound with the formula Na₃[Fe(CN)₆]. It is a red crystalline solid that is soluble in water and commonly used in various chemical applications. This compound is a member of the hexacyanoferrate family, which includes other metal hexacyanoferrates. This compound is known for its stability and ability to form complex ions with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium hexacyanoferrate can be synthesized through the oxidation of sodium ferrocyanide (Na₄[Fe(CN)₆]) using chlorine or potassium permanganate as oxidizing agents. The reaction is typically carried out in an aqueous solution, and the product is then crystallized out of the solution.
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium ferrocyanide with chlorine gas. The reaction is conducted in large reactors where the temperature and pH are carefully controlled to optimize yield and purity. The resulting product is then filtered, concentrated, and crystallized to obtain the final compound.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions where it acts as an oxidizing agent. For example, it can oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).
Substitution Reactions: It can participate in substitution reactions where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, potassium permanganate.
Reducing Agents: Ferrous sulfate, ascorbic acid.
Major Products Formed:
Oxidation of Ferrous Ions: Ferric ions (Fe³⁺).
Substitution Reactions: Various metal-cyanide complexes depending on the substituting ligand.
Scientific Research Applications
Trisodium hexacyanoferrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox titrations and as a standard in electrochemical studies.
Biology: Employed in histochemical staining techniques to detect the presence of iron in biological tissues.
Medicine: Investigated for its potential use in detoxifying heavy metals from the body.
Industry: Utilized in the production of pigments, as a corrosion inhibitor, and in the purification of metals.
Mechanism of Action
The mechanism by which trisodium hexacyanoferrate exerts its effects is primarily through its ability to form stable complexes with metal ions. The cyanide ligands in the compound can coordinate with metal ions, stabilizing them in various oxidation states. This property is particularly useful in redox reactions and in the detoxification of heavy metals, where the compound can bind to and neutralize toxic metal ions.
Comparison with Similar Compounds
Potassium Hexacyanoferrate (K₃[Fe(CN)₆]): Similar in structure and properties but uses potassium instead of sodium.
Sodium Ferrocyanide (Na₄[Fe(CN)₆]): The reduced form of trisodium hexacyanoferrate, used in similar applications but acts as a reducing agent.
Uniqueness: this compound is unique in its ability to act as a strong oxidizing agent and its stability in various chemical environments. Its solubility in water and ability to form stable complexes with a wide range of metal ions make it a versatile compound in both laboratory and industrial applications.
Properties
IUPAC Name |
trisodium;iron(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXPBOFGQPCWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeN6Na3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931377 | |
| Record name | Iron(3+) sodium cyanide (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [EPA OHM/TADS] Red deliquescent crystals; [Hawley] | |
| Record name | Sodium ferricyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9532 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14217-21-1 | |
| Record name | Sodium ferricyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014217211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrate(3-), hexakis(cyano-.kappa.C)-, sodium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(3+) sodium cyanide (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium hexacyanoferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM FERRICYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ1HV29JOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















